4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione
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Description
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR and 13C-NMR . The International Chemical Identifier (InChI) and InChI key for a similar compound are available .Chemical Reactions Analysis
The structure-activity relationship of this compound and its analogues has been studied . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as UV spectroscopy and mass spectrometry .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 6,7-dimethoxyquinazoline-2-thiol with 3-bromo-1-chloropropane, followed by reaction with 4-(2-fluorophenyl)piperazine and then with sodium hydride and 2-bromoethylamine hydrobromide.", "Starting Materials": [ "6,7-dimethoxyquinazoline-2-thiol", "3-bromo-1-chloropropane", "4-(2-fluorophenyl)piperazine", "sodium hydride", "2-bromoethylamine hydrobromide" ], "Reaction": [ "Step 1: 6,7-dimethoxyquinazoline-2-thiol is reacted with 3-bromo-1-chloropropane in the presence of a base to form 4-(3-bromopropylthio)-6,7-dimethoxyquinazoline-2(1H)-one.", "Step 2: 4-(3-bromopropylthio)-6,7-dimethoxyquinazoline-2(1H)-one is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base to form 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione.", "Step 3: 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione is reacted with sodium hydride and 2-bromoethylamine hydrobromide to form the final product." ] } | |
CAS No. |
901721-20-8 |
Molecular Formula |
C23H28FN5O2S |
Molecular Weight |
457.57 |
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C23H28FN5O2S/c1-30-20-14-16-18(15-21(20)31-2)26-23(32)27-22(16)25-8-5-9-28-10-12-29(13-11-28)19-7-4-3-6-17(19)24/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H2,25,26,27,32) |
InChI Key |
SWLMPGVLIGONLR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCN(CC3)C4=CC=CC=C4F)OC |
solubility |
not available |
Origin of Product |
United States |
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